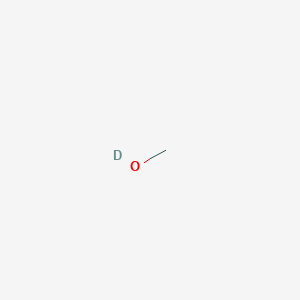

Methanol-d

Beschreibung

Eigenschaften

IUPAC Name |

deuteriooxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932619 | |

| Record name | Methan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl alcohol-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

97.7 [mmHg] | |

| Record name | Methyl alcohol-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1455-13-6, 4206-31-9 | |

| Record name | Methanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methan(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol-O-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methan(2H)ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methanol-d: A Comprehensive Technical Guide for Researchers

Methanol-d, also known as deuterated methanol (B129727), is a form of methanol where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution imparts unique properties to the molecule, making it an invaluable tool in various scientific research and development applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and the synthesis of deuterated compounds for drug development. This guide provides an in-depth overview of this compound, its properties, common uses, and relevant experimental protocols.

Core Concepts: Understanding this compound

This compound exists in several deuterated forms, with the most common being Methanol-d1 (CH₃OD) and Methanol-d4 (CD₃OD). In Methanol-d1, only the hydrogen atom of the hydroxyl group is replaced by deuterium. In Methanol-d4, all four hydrogen atoms are substituted with deuterium.[1][2] The choice between these forms depends on the specific application.

The primary utility of deuterated solvents like this compound in ¹H NMR spectroscopy is to avoid strong solvent signals that would otherwise obscure the signals from the analyte being studied.[3][4] Since deuterium resonates at a different frequency from protons, the solvent becomes "invisible" in the proton NMR spectrum.[4] Modern NMR spectrometers also utilize the deuterium signal to stabilize, or "lock," the magnetic field, which enhances the stability and reproducibility of the experiment.[4]

Quantitative Data: Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound vary slightly from non-deuterated methanol and between its different deuterated forms. These differences are crucial for their application in experimental settings.

Table 1: Physical Properties of Deuterated Methanol Variants

| Property | Methanol (CH₃OH) | Methanol-d1 (CH₃OD) | Methanol-d4 (CD₃OD) |

| CAS Number | 67-56-1 | 1455-13-6 | 811-98-3 |

| Molecular Formula | CH₄O | CH₃DO | CD₄O |

| Molecular Weight ( g/mol ) | 32.04 | 33.05 | 36.07 |

| Density (g/mL at 25 °C) | 0.792 | 0.813[5][6] | 0.888 |

| Boiling Point (°C) | 64.7 | 65.5[6][7] | 65.4 |

| Melting Point (°C) | -97.6 | -99[6] | -99 |

| Refractive Index (n20/D) | 1.329 | 1.327[5][6][7] | 1.326 |

| Isotopic Purity (atom % D) | N/A | Typically ≥99.5[6] | Typically ≥99 |

Table 2: NMR Solvent Properties of Methanol-d4 (CD₃OD)

| Property | Value |

| Residual ¹H Chemical Shift (ppm) | 3.31 (pentet) |

| ¹³C Chemical Shift (ppm) | 49.1 (septet) |

| Water Signal (HOD) ¹H Chemical Shift (ppm) | ~4.87 |

Note: The multiplicity of the residual proton peak in Methanol-d4 is a pentet due to coupling with two deuterium atoms (n=2), following the 2nI+1 rule where I=1 for deuterium.[8]

Common Uses in Research and Drug Development

This compound is a versatile compound with several key applications in scientific research, particularly within the pharmaceutical and chemical industries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most prevalent use of this compound, specifically Methanol-d4, is as a solvent for NMR spectroscopy.[1][3] Its ability to dissolve a wide range of organic compounds and its minimal interference in ¹H NMR spectra make it an ideal choice for sample preparation.[3][9] It is particularly useful for studying hydrogen bonding interactions and for analyzing polar molecules.[3]

Synthesis of Deuterated Compounds

This compound serves as an important building block in the synthesis of more complex deuterated molecules.[10][11] In drug development, incorporating deuterium into a drug molecule can alter its metabolic profile. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This "kinetic isotope effect" can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.[11] Several deuterated drugs are currently in clinical research.[11]

Other Research Applications

Beyond NMR and synthesis, this compound is also utilized in:

-

Kinetic Studies: To probe reaction mechanisms by observing the kinetic isotope effect.[12]

-

Spectroscopy: As a solvent in other forms of spectroscopy, such as infrared (IR) spectroscopy, where its vibrational modes differ from non-deuterated methanol.

-

Material Science: In the production of deuterated chemicals for various applications.[10]

Experimental Protocols

Sample Preparation for NMR Spectroscopy

The following is a general protocol for preparing a sample for NMR analysis using Methanol-d4.

Materials:

-

Analyte of interest

-

Methanol-d4 (CD₃OD)

-

NMR tube

-

Pipettes

-

Vortex mixer (optional)

-

Filter (if the sample is not fully soluble)

Procedure:

-

Weigh the sample: Accurately weigh approximately 1-10 mg of the solid analyte directly into the NMR tube. For liquid samples, use a pipette to add 1-10 µL.

-

Add the solvent: Add approximately 0.6-0.7 mL of Methanol-d4 to the NMR tube.

-

Dissolve the sample: Cap the NMR tube and gently invert it several times to dissolve the sample. A vortex mixer can be used for a short period if necessary.

-

Ensure homogeneity: Visually inspect the solution to ensure the sample is fully dissolved and the solution is homogeneous. If solid particles remain, the sample may need to be filtered.

-

Transfer to spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

-

Acquire data: Set up the desired NMR experiment (e.g., ¹H, ¹³C) and acquire the data. The spectrometer will "lock" onto the deuterium signal of the Methanol-d4.

Synthesis of a Deuterated Intermediate: Deuterated Methyl p-Toluenesulfonate

This protocol describes the use of Methanol-d4 to synthesize a deuterated intermediate, which can then be used in further synthetic steps.[11]

Materials:

-

Methanol-d4 (CD₃OD)

-

p-Toluenesulfonyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (B95107) (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

-

Three-necked flask

-

Ice-water bath

-

Stirring apparatus

Procedure:

-

In a 250 mL three-necked flask, prepare a solution of 90g of sodium hydroxide in 144 mL of water.

-

Add 16.2g of Methanol-d4 to this solution.

-

Cool the mixture to 0°C using an ice-water bath.

-

While stirring, slowly add a solution of 103g of p-toluenesulfonyl chloride in 144 mL of tetrahydrofuran dropwise.

-

After the addition is complete, allow the reaction mixture to naturally warm to room temperature and continue stirring overnight.

-

Filter the resulting mixture.

-

Extract the mother liquor with ethyl acetate.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the product, deuterated methyl p-toluenesulfonate, as a colorless oil.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate common workflows involving deuterated solvents and synthesis.

References

- 1. Methanol-D4 | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deuterated methanol - Wikipedia [en.wikipedia.org]

- 3. Popular Deuterated Solvents for NMR - Alfa Chemistry [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. メタノール-OD 99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 1455-13-6 [chemicalbook.com]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. MDC and Its Impact on Polymer Drug Formulations [purosolv.com]

- 10. chemneo.com [chemneo.com]

- 11. Page loading... [guidechem.com]

- 12. CAS 1455-13-6: this compound | CymitQuimica [cymitquimica.com]

Methanol-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Physicochemical Properties, Analytical Methodologies, and Applications of Deuterated Methanol (B129727)

Introduction

Methanol-d4 (CD₃OD), also known as tetradeuteromethanol, is a deuterated isotopologue of methanol where all four hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution imparts unique properties to the molecule, making it an invaluable tool in a wide range of scientific disciplines, particularly in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and the development of deuterated pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties of Methanol-d4, detailed experimental protocols for its analysis, and a discussion of its critical applications in research and drug development.

Physicochemical Properties

The substitution of protium (B1232500) with the heavier deuterium isotope results in slight but significant differences in the physical and chemical properties of Methanol-d4 compared to its non-deuterated counterpart. These properties are summarized in the tables below.

Table 1: General and Physical Properties of Methanol-d4

| Property | Value |

| Chemical Formula | CD₄O |

| Molecular Weight | 36.07 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 0.888 g/mL at 25 °C[2][3][4] |

| Melting Point | -99 °C[2][3][4] |

| Boiling Point | 65.4 °C[2][3][4] |

| Refractive Index (n20/D) | 1.326[2][3] |

| Flash Point | 9.7 °C to 11 °C |

| Solubility | Miscible with water, ethanol, ether, acetone, and chloroform.[2] |

Table 2: Chemical and Spectroscopic Properties of Methanol-d4

| Property | Value |

| IUPAC Name | trideuterio(deuteriooxy)methane |

| CAS Number | 811-98-3 |

| Isotopic Purity | Typically ≥99.8 atom % D |

| ¹H NMR (Residual Peak) | ~3.31 ppm (quintet) |

| ¹³C NMR | ~49.0 ppm (septet) |

Experimental Protocols

Detailed and validated experimental procedures are crucial for obtaining reliable and reproducible data. This section outlines example protocols for the analysis of Methanol-d4 and its use in common laboratory applications.

Quantitative Analysis by ¹H-NMR Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for determining the purity of substances without the need for a specific reference standard of the analyte.

Objective: To determine the purity of a Methanol-d4 sample using an internal standard.

Materials:

-

Methanol-d4 sample

-

High-purity internal standard (e.g., maleic anhydride)

-

NMR tubes

-

Calibrated micropipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Preparation of the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of a suitable deuterated solvent (e.g., Chloroform-d) to create a stock solution of known concentration.

-

Sample Preparation:

-

Accurately weigh a specific amount of the Methanol-d4 sample into a vial.

-

Add a precise volume of the internal standard stock solution to the vial.

-

Vortex the mixture thoroughly to ensure homogeneity.

-

Transfer an appropriate volume (typically 0.6-0.7 mL) of the mixture into an NMR tube.[2]

-

-

NMR Data Acquisition:

-

Acquire a ¹H-NMR spectrum of the sample.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete magnetization recovery.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the characteristic residual proton signal of Methanol-d4 (quintet around 3.31 ppm) and a well-resolved signal from the internal standard.

-

Calculate the purity of the Methanol-d4 sample using the following equation:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

P = Purity of the internal standard

-

References

A Technical Guide to the Synthesis of High-Purity Deuterated Methanol for Researchers and Pharmaceutical Professionals

Introduction

Deuterated methanol (B129727) (CD3OD), a stable isotope-labeled form of methanol, is a critical component in a multitude of advanced scientific applications. Its unique properties make it an indispensable tool in nuclear magnetic resonance (NMR) spectroscopy, a cornerstone of modern chemical and biological analysis. In the pharmaceutical industry, the use of deuterated compounds is on the rise, as the substitution of hydrogen with deuterium (B1214612) can significantly alter the metabolic pathways of drug candidates, leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. This technical guide provides an in-depth overview of the primary synthesis methods for producing high-purity deuterated methanol, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid researchers, scientists, and drug development professionals in this specialized field.

Core Synthesis Methodologies

The production of high-purity deuterated methanol primarily revolves around three core synthetic strategies:

-

Direct Catalytic Synthesis: This method involves the direct reaction of carbon monoxide (CO) or carbon dioxide (CO2) with deuterium gas (D2) over a heterogeneous catalyst. It is a powerful method for achieving high levels of deuteration in a single step.

-

Isotopic H/D Exchange: This approach relies on the exchange of hydrogen atoms for deuterium atoms between standard methanol (CH3OH) and a deuterium source, typically heavy water (D2O), in the presence of a catalyst.

-

From Deuterated Methylating Agents: This route involves the use of a pre-deuterated methylating agent, such as deuterated dimethyl carbonate, to introduce the deuterated methyl group.

The following sections will delve into the specifics of each of these methods, providing detailed experimental procedures and a comparative analysis of their respective advantages and disadvantages.

Direct Catalytic Synthesis from CO/CO₂ and D₂

This industrial-scale method offers a direct route to high-purity deuterated methanol. The reaction involves the catalytic hydrogenation of carbon monoxide or carbon dioxide with deuterium gas under elevated temperature and pressure.

Experimental Protocol

Materials:

-

Carbon monoxide (CO) or Carbon dioxide (CO₂) gas (high purity)

-

Deuterium (D₂) gas (high purity)

-

Catalyst: A mixed metal oxide catalyst, typically composed of copper oxide (CuO), zinc oxide (ZnO), aluminum oxide (Al₂O₃), and platinum oxide (PtO₂)[1][2].

-

Inert support: Alumina (B75360) ceramic balls[1].

-

High-pressure fixed-bed reactor[1].

Procedure:

-

Catalyst Preparation: A catalyst bed is prepared by mixing the powdered CuO/ZnO/Al₂O₃/PtO₂ catalyst with inert alumina ceramic balls. The mass ratio of catalyst to inert support can be varied to optimize performance[1]. The catalyst mixture is then packed into a high-pressure fixed-bed reactor[1].

-

Reaction Setup: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove any air and moisture.

-

Gas Feed: A mixed gas stream of deuterium, carbon monoxide (or carbon dioxide), and nitrogen (as an inert diluent) is introduced into the reactor[1][2]. The molar ratio of the gases is a critical parameter and should be carefully controlled[1][2].

-

Reaction Conditions: The reactor is heated to a temperature in the range of 210-290 °C and pressurized to 5-7 MPa[1]. The gas mixture is passed through the catalyst bed at a specific flow rate[2].

-

Product Collection: The effluent gas stream from the reactor, containing deuterated methanol vapor, is passed through a condenser to liquefy the product. The liquid deuterated methanol is then collected.

-

Purification: The collected crude deuterated methanol is purified by simple rectification (distillation) to achieve a purity of over 99.9%[1].

Caption: Workflow for the direct synthesis of deuterated methanol.

Isotopic H/D Exchange

This method is a common laboratory-scale approach for the synthesis of deuterated compounds. It involves the exchange of protons for deuterons between methanol and a deuterium source, typically heavy water, facilitated by a catalyst.

Experimental Protocol

Materials:

-

Methanol (CH₃OH)

-

Heavy water (D₂O)

-

Catalyst: A heterogeneous catalyst such as platinum on alumina (Pt/Al₂O₃) or a homogeneous catalyst.

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer.

-

Anhydrous drying agent (e.g., molecular sieves).

Procedure:

-

Reaction Setup: A reaction vessel is charged with methanol, a molar excess of heavy water, and the catalyst. The vessel is equipped with a reflux condenser to prevent the loss of volatile components.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The temperature and reaction time will depend on the specific catalyst and desired level of deuteration. The exchange process can be monitored by taking aliquots and analyzing them using NMR spectroscopy.

-

Catalyst Removal: If a heterogeneous catalyst is used, it is removed by filtration after the reaction is complete.

-

Product Isolation and Purification: The deuterated methanol is separated from the heavy water and any remaining starting material by fractional distillation. Due to the close boiling points of methanol and water, this can be a challenging step.

-

Drying: The purified deuterated methanol is dried over an anhydrous drying agent to remove any residual water.

Caption: Workflow for the synthesis of deuterated methanol via isotopic exchange.

Synthesis from Deuterated Methylating Agents

This method offers a high degree of isotopic purity by utilizing a starting material that already contains the deuterated methyl group. A common precursor is deuterated dimethyl carbonate ((CD₃)₂CO₃).

Experimental Protocol (via Deuterated Dimethyl Carbonate)

Materials:

-

Deuterated Dimethyl Carbonate ((CD₃)₂CO₃)

-

Reducing agent (e.g., Lithium aluminum deuteride (B1239839) - LiAlD₄)

-

Anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran)

-

Reaction vessel equipped with a dropping funnel, reflux condenser, and magnetic stirrer, under an inert atmosphere.

-

Quenching agent (e.g., D₂O)

Procedure:

-

Reaction Setup: The reaction vessel is charged with a solution of the reducing agent in the anhydrous ether solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Deuterated Precursor: A solution of deuterated dimethyl carbonate in the same anhydrous solvent is added dropwise to the reducing agent solution at a controlled temperature (often at 0 °C).

-

Reaction: The reaction mixture is stirred for a specified period, which may involve warming to room temperature or gentle reflux, to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a quenching agent, such as heavy water, to destroy any excess reducing agent.

-

Workup: The resulting mixture is worked up to isolate the deuterated methanol. This typically involves filtration to remove inorganic salts, followed by extraction and distillation of the organic phase.

-

Purification: The crude deuterated methanol is purified by fractional distillation to achieve high purity.

Caption: Workflow for the synthesis of deuterated methanol from a deuterated methylating agent.

Quantitative Comparison of Synthesis Methods

| Parameter | Direct Catalytic Synthesis | Isotopic H/D Exchange | Synthesis from Deuterated Methylating Agents |

| Starting Materials | CO/CO₂, D₂ | CH₃OH, D₂O | (CD₃)₂CO₃, Reducing Agent |

| Typical Purity | > 99.9%[1] | Variable, depends on reaction cycles | High, > 99% |

| Per-Pass Conversion | > 80%[1] | Lower, often requires multiple cycles | High |

| Reaction Conditions | High Pressure (5-7 MPa), High Temp (210-290 °C)[1] | Moderate (Reflux temperature) | Mild to Moderate |

| Catalyst | CuO/ZnO/Al₂O₃/PtO₂[1] | Pt/Al₂O₃ or other transition metals | Not directly required for reduction |

| Scale | Industrial | Laboratory | Laboratory to Pilot |

| Advantages | High purity and conversion in a single process | Uses readily available starting materials | High isotopic purity |

| Disadvantages | Requires specialized high-pressure equipment | Can be difficult to drive to completion; challenging purification | Requires synthesis of the deuterated precursor |

Conclusion

The choice of synthesis method for high-purity deuterated methanol depends on the desired scale of production, required isotopic purity, and available resources. Direct catalytic synthesis is well-suited for large-scale industrial production, offering high purity and conversion rates. Isotopic H/D exchange provides a flexible laboratory-scale method, although achieving very high deuteration levels can be challenging. Synthesis from deuterated methylating agents is an excellent choice for obtaining high isotopic purity on a laboratory or pilot scale, provided the deuterated precursor is accessible. By understanding the principles and experimental details of these methods, researchers and drug development professionals can select the most appropriate route for their specific needs, ensuring a reliable supply of this critical deuterated solvent for their advanced applications.

References

isotopic enrichment levels of commercially available Methanol-d

An In-depth Technical Guide to the Isotopic Enrichment of Commercially Available Deuterated Methanol (B129727) (Methanol-d)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available deuterated methanol (this compound). It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate grade of deuterated solvent for their specific applications, with a focus on data clarity and experimental methodology.

Introduction to Deuterated Methanol

Deuterated methanol is a form of methanol in which one or more hydrogen atoms have been replaced with deuterium (B1214612), a heavy isotope of hydrogen. It is a critical solvent in various scientific applications, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy, where it is used to dissolve samples without creating interfering signals in the proton NMR spectrum.[1][2] It also serves as a valuable building block in the synthesis of deuterated compounds for use in pharmaceutical research to study metabolic pathways and enhance drug efficacy.[3]

The utility of deuterated methanol is fundamentally linked to its isotopic enrichment, which refers to the percentage of deuterium atoms at a specific position or in the entire molecule.[4] Commercial suppliers offer a range of isotopic enrichment levels to cater to the varying sensitivity and resolution requirements of modern analytical techniques.

Commercially Available Grades of Deuterated Methanol

Major chemical suppliers, including Cambridge Isotope Laboratories, Sigma-Aldrich (Merck), and Thermo Fisher Scientific, offer several grades of deuterated methanol. These grades are primarily distinguished by their degree of deuterium enrichment and the specific location of the deuterium atom(s). The following tables summarize the isotopic enrichment levels and specifications of commercially available this compound.

Table 1: this compound₄ (CD₃OD)

This is the most common form of deuterated methanol, where all four hydrogen atoms have been replaced by deuterium.

| Supplier | Product Name | Isotopic Enrichment (atom % D) | Chemical Purity | Key Applications |

| Cambridge Isotope Laboratories | This compound₄ (D, 99.8%) | 99.8% | ≥99.5% | NMR Solvents, Environmental Analysis, Priority Pollutants[5][6] |

| This compound₄ "100%" (D, 99.95%) | 99.95% | ≥99.5% | High-resolution NMR[7] | |

| Sigma-Aldrich | This compound₄ | ≥99.8 atom % D | - | NMR Spectroscopy, Mass Spectrometry[8] |

| Thermo Fisher Scientific | This compound{4}, 99.8%(Isotopic) | 99.8% min | - | NMR[9] |

| This compound{4}, 100%(Isotopic) | ≥99.94% | ≥99.5% | High-resolution NMR[10] |

Table 2: this compound₁ (CH₃OD)

In this form, only the hydrogen atom of the hydroxyl group is replaced by deuterium.

| Supplier | Product Name | Isotopic Enrichment (atom % D) | Chemical Purity | Key Applications |

| Cambridge Isotope Laboratories | Methanol-OD (D, 99%) | 99% | ≥99% | NMR Solvents[11] |

| Sigma-Aldrich | Methanol-OD | 99.5 atom % D | 99% (CP) | NMR |

| Thermo Fisher Scientific | This compound, 99.5+% (Isotopic) | ≥99.5% | ≥99.0% (GC) | Chemical Intermediate[12][13] |

Table 3: this compound₁ (CH₂DOH)

This variant has one deuterium atom on the methyl group.

| Supplier | Product Name | Isotopic Enrichment (atom % D) | Chemical Purity | Key Applications |

| Cambridge Isotope Laboratories | Methanol (D₁, 98%) | 98% | ≥98% | Biomolecular NMR, Proteomics, Synthetic Intermediates[14][15] |

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment is crucial for quality control and for ensuring the reliability of experimental results. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the isotopic purity of deuterated solvents.[1][16]

Methodology:

-

Sample Preparation: A known amount of a reference standard with a known concentration is added to the deuterated solvent.

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired. The residual proton signals of the deuterated solvent are observed. For example, in this compound₄ (CD₃OD), a small quintet signal corresponding to the CHD₂ group of the isotopomer CD₂HOD will be present.

-

Data Analysis: The integral of the residual proton signal is compared to the integral of the known reference standard. The concentration of the residual protonated species can then be calculated.

-

Enrichment Calculation: The isotopic enrichment is determined by subtracting the percentage of the residual protonated species from 100%.

¹³C NMR can also be used to determine the degree of deuteration through the observation of isotope effects on the carbon chemical shifts.[16]

Mass Spectrometry (MS)

Mass spectrometry is another highly sensitive technique used to determine isotopic enrichment by measuring the mass-to-charge ratio of ions.[17][18][19]

Methodology:

-

Ionization: The deuterated methanol sample is introduced into the mass spectrometer and ionized.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio.

-

Detection: The abundance of each isotopic species (isotopologue) is measured.

-

Data Analysis: A mass spectrum is generated, showing the relative abundance of each isotopologue. For this compound₄, the mass spectrum would show peaks corresponding to CD₃OD, CD₂HOD, etc.

-

Enrichment Calculation: The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution for a given enrichment level. This often involves deconvolution algorithms to correct for the natural abundance of isotopes (e.g., ¹³C).[17][18]

Visualizing the Workflow for Isotopic Purity Determination

The following diagram illustrates a generalized workflow for determining the isotopic purity of commercially available deuterated methanol.

References

- 1. neofroxx.com [neofroxx.com]

- 2. synmr.in [synmr.in]

- 3. deutramed.com [deutramed.com]

- 4. ukisotope.com [ukisotope.com]

- 5. This compoundâ - Cambridge Isotope Laboratories, DLM-24-10 [isotope.com]

- 6. This compoundâ (D, 99.8%) +0.03% v/v TMS | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. This compoundâ "100%" (D, 99.95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Methanol [sigmaaldrich.com]

- 9. This compound{4}, 99.8%(Isotopic) 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound{4}, 100%(Isotopic) 10 Ea. | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. Methanol-OD (D, 99%)D, 99.5%) - Cambridge Isotope Laboratories, DLM-15-50 [isotope.com]

- 12. This compound, 99.5+% (Isotopic) 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. This compound, 99.5+% (Isotopic) 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. Methanol (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 15. Methanol (D, 98%) - Cambridge Isotope Laboratories, DLM-1211-5 [isotope.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. almacgroup.com [almacgroup.com]

An In-Depth Technical Guide to Deuterated Methanol: Methanol-d, CD3OH, and CD3OD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different forms of deuterated methanol (B129727), specifically focusing on the distinctions and applications of Methanol-d, Methanol-d3 (CD3OH), and Methanol-d4 (CD3OD). This document is intended to serve as a core resource for professionals in research, science, and drug development, offering detailed information on the properties, synthesis, and key applications of these essential isotopic isomers.

Understanding the Forms of Deuterated Methanol

Deuterated methanol is a form of methanol (CH3OH) where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (D). The nomenclature specifies the extent and location of this isotopic substitution.

-

This compound: This is a general term for any methanol molecule containing one or more deuterium atoms. It is an umbrella term that encompasses various isotopologues. For instance, CH3OD, where only the hydroxyl hydrogen is replaced, is a form of this compound.[1]

-

Methanol-d3 (CD3OH): In this form, the three hydrogen atoms of the methyl group (-CH3) are substituted with deuterium atoms, resulting in a deuterated methyl group (-CD3). The hydroxyl group, however, retains its hydrogen atom (-OH).[2]

-

Methanol-d4 (CD3OD): This is the fully deuterated form of methanol. All four hydrogen atoms, three in the methyl group and one in the hydroxyl group, are replaced by deuterium.[3] It is the most common form of deuterated methanol used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

The critical difference between CD3OH and CD3OD lies in the isotopic nature of the hydroxyl group. CD3OH possesses a labile proton on the oxygen atom, which can participate in hydrogen exchange and will produce a signal in a proton NMR spectrum. In contrast, CD3OD has a deuteron (B1233211) in this position, which is NMR-inactive at the proton frequency, making it a preferred solvent for minimizing solvent signals in ¹H NMR.[4] However, in the presence of water, the deuterium of the hydroxyl group in CD3OD can exchange with protons, leading to the formation of CD3OH.[4]

Comparative Data of Deuterated Methanol Forms

The physical and chemical properties of the different forms of deuterated methanol are summarized in the table below for easy comparison.

| Property | This compound (CH3OD) | Methanol-d3 (CD3OH) | Methanol-d4 (CD3OD) |

| Molecular Formula | CH3OD | CD3OH | CD3OD |

| Molecular Weight ( g/mol ) | 33.05 | 35.06 | 36.07 |

| Boiling Point (°C) | 65.5 | 64.7 | 65.4 |

| Melting Point (°C) | -99 | -97.8 | -99 |

| Density (g/mL at 25 °C) | 0.813 | 0.867 | 0.888 |

| Refractive Index (n20/D) | 1.327 | 1.327 | 1.326 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of CD3OD and CD3OH, their application in NMR spectroscopy, and a representative protocol for the use of deuterated compounds in pharmacokinetic studies.

Synthesis of Methanol-d4 (CD3OD)

Methanol-d4 is typically synthesized via the catalytic reaction of deuterium gas (D2) and carbon monoxide (CO).[5][6]

Objective: To synthesize high-purity Methanol-d4 (CD3OD).

Materials:

-

Deuterium gas (D2)

-

Carbon monoxide (CO)

-

Catalyst bed: A mixture of gold oxide, platinum oxide, and rhodium oxide (mass ratio of 1:3:2)[7]

-

High-pressure reactor system equipped with a separation vessel and distillation apparatus

Procedure:

-

Gas Preparation: Premix deuterium gas and carbon monoxide in a 1:1 volume ratio.[7]

-

Reaction Setup: The reaction is conducted in a high-pressure fixed-bed reactor containing the catalyst.[7]

-

Reaction Conditions: The gas mixture is passed through the catalyst bed under a pressure of 5.5 MPa at a flow rate of 2 L/s. The reaction temperature is maintained in the range of 210-380°C.[7]

-

Reaction Execution: The reaction is carried out with continuous circulation of the gas mixture for 24 hours to ensure complete conversion.[7]

-

Product Collection: The reaction product, a liquid mixture, is collected in a separation vessel.[7]

-

Purification: The collected liquid is subjected to fractional distillation to separate the pure Methanol-d4 from any unreacted starting materials or byproducts. The purity of the final product can be verified by gas chromatography (GC) and elemental analysis.[7]

Synthesis of Methanol-d3 (CD3OH) from Methanol-d4 (CD3OD)

Methanol-d3 can be prepared from Methanol-d4 through a deuterium-proton exchange reaction with water.[5]

Objective: To synthesize high-purity Methanol-d3 (CD3OH) from Methanol-d4 (CD3OD).

Materials:

-

Methanol-d4 (CD3OD, deuteration rate >99.8%)

-

Deionized water (H2O)

-

Distillation apparatus

Procedure:

-

Reaction Mixture: In a round-bottom flask, mix 1 mole of Methanol-d4 with 10 moles of deionized water.[5]

-

Distillation: Heat the mixture and isolate the CD3OH by distillation. The boiling points of the components are close, so careful fractional distillation is required.[5]

-

Iterative Process: To achieve a high degree of conversion and purity, repeat the mixing and distillation operation four times with the collected distillate and fresh deionized water.[5]

-

Final Product: After the final distillation, a high-purity CD3OH (approximately 0.99 mol yield from 1 mol of CD3OD) is obtained.[5]

NMR Sample Preparation using Deuterated Methanol

Deuterated methanol is a common solvent for NMR analysis of polar compounds.

Objective: To prepare a sample for NMR analysis using deuterated methanol.

Materials:

-

Compound of interest

-

Deuterated methanol (CD3OD or CD3OH, depending on the experimental needs)

-

5 mm NMR tube

-

Pasteur pipette or syringe

-

Vortex mixer (optional)

Procedure:

-

Solvent Selection: Choose the appropriate deuterated methanol. CD3OD is typically used to avoid a large solvent peak from the hydroxyl proton. CD3OH may be used if exchange with the analyte's labile protons is a concern and needs to be monitored.[1]

-

Sample Weighing: For a standard ¹H NMR spectrum, weigh approximately 1-5 mg of the solid sample. For a ¹³C NMR spectrum, a higher concentration of 10-50 mg is often required.[1][8] For liquid samples, use approximately a 20% solution in the deuterated solvent.[8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated methanol in a small vial. Gentle vortexing or warming can aid in dissolution.[8][9]

-

Filtering: If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This is crucial to avoid poor shimming and broad spectral lines.[8]

-

Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube using a clean Pasteur pipette or syringe. The final volume should result in a sample height of 4-5 cm in the tube.[1][8]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Use of Deuterated Compounds in Pharmacokinetic Studies

Deuterated compounds are widely used as internal standards in pharmacokinetic (PK) studies to improve the accuracy and precision of drug quantification.[10][11][12]

Objective: To prepare calibration standards and quality control samples for a pharmacokinetic assay using a deuterated internal standard.

Materials:

-

Analyte (drug of interest)

-

Deuterated analog of the analyte (internal standard)

-

Biological matrix (e.g., plasma, urine)

-

Appropriate solvents for stock solutions and dilutions

-

LC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard by diluting the stock solution to a fixed concentration that will be added to all samples.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into the biological matrix to create a concentration range that covers the expected in vivo concentrations.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

-

Sample Preparation (Protein Precipitation Example):

-

Aliquot a specific volume of the calibration standards, QC samples, and unknown study samples into microcentrifuge tubes.

-

Add a fixed volume of the internal standard working solution to each tube.

-

Add a protein precipitation agent (e.g., acetonitrile) to each tube, vortex, and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.[10]

-

-

LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. The analyte and the deuterated internal standard will be separated chromatographically and detected by the mass spectrometer.

-

Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Use the regression equation from the calibration curve to determine the concentration of the analyte in the QC and unknown samples. The use of the deuterated internal standard corrects for variability in sample processing and instrument response.[11]

Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the relationships between the different forms of deuterated methanol and a typical workflow for their application.

References

- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 2. Methanol-d3 | ZEOTOPE [zeotope.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. data.epo.org [data.epo.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Page loading... [guidechem.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

safety data sheet and handling precautions for Methanol-d4

An In-Depth Technical Guide to the Safe Handling of Methanol-d4

Methanol-d4 (CD₃OD), a deuterated isotopologue of methanol (B129727), is an essential solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, prized for its ability to dissolve a wide range of organic compounds without producing a proton signal that would interfere with the analysis.[1][2] While indispensable in research and drug development, its physical and toxicological properties are similar to that of non-deuterated methanol, necessitating strict adherence to safety protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for Methanol-d4 to ensure its safe use in the laboratory.

Physical and Chemical Properties

Methanol-d4 is a colorless, highly flammable liquid.[1][3] Its physical and chemical characteristics are summarized below. Understanding these properties is crucial for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C D₄ O | [4] |

| Molecular Weight | 36.07 g/mol | [5][6] |

| Appearance | Colorless, clear liquid | [1][7] |

| Boiling Point | 64 - 65.4 °C | [1][6][7] |

| Melting Point | -99 °C to -98 °C | [1][6][7] |

| Flash Point | 9.7 °C to 11 °C (closed cup) | [6][7] |

| Density | 0.888 g/mL at 25 °C | [1][6] |

| Vapor Pressure | 129 hPa at 20 °C | [1][3] |

| Explosive Limits | 5.5% - 36.5% (V) | [3][6] |

| Solubility | Miscible with water, ethanol, ether, acetone, and chloroform.[1][3] | [1][3] |

Hazard Identification and GHS Classification

Methanol-d4 is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is highly flammable, toxic if swallowed, inhaled, or in contact with skin, and can cause serious damage to organs.[8][9][10]

-

GHS Pictograms: GHS02 (Flammable), GHS06 (Toxic), GHS08 (Health Hazard)[8][11]

-

Hazard Statements (H-Statements):

The logical flow from hazard classification to necessary precautions is outlined in the diagram below.

Toxicological Data

Toxicological data for Methanol-d4 is often extrapolated from its non-deuterated counterpart, methanol. It is toxic through oral, dermal, and inhalation routes of exposure.

| Toxicity Metric | Value | Species | Source(s) |

| Oral LD₅₀ | 5628 mg/kg | Rabbit | [3] |

| Oral LDLo | 143 mg/kg | Human | [10] |

| Dermal LD₅₀ | 15,800 - 17,100 mg/kg | Rabbit | [3][7] |

| Inhalation LC₅₀ | 22500 ppm (4 h) | Rat | [7] |

Handling and Storage Precautions

Safe handling and storage are paramount to minimizing exposure and preventing accidents.

Safe Handling

-

Ventilation: Always handle Methanol-d4 in a well-ventilated area or under a chemical fume hood.[9][12]

-

Ignition Sources: It is highly flammable. Keep away from open flames, hot surfaces, sparks, and other ignition sources.[8][9][13] Use non-sparking tools and explosion-proof electrical equipment.[10][13]

-

Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[9][13]

-

Personal Contact: Do not breathe mist, vapors, or spray.[9][13] Avoid contact with skin, eyes, and clothing.[12][13]

-

Hygiene: Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling and before breaks.[9][13] Contaminated clothing should be removed immediately and washed before reuse.[13]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9][12]

-

Conditions: Store at room temperature away from light and moisture.[13] Store locked up or in an area accessible only to qualified personnel.[9][13]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, reducing agents, and alkali metals.[1][10]

Exposure Controls and Personal Protection

Appropriate engineering controls and personal protective equipment (PPE) must be used to prevent exposure.

-

Engineering Controls: Use local exhaust ventilation and work within a chemical fume hood to maintain airborne concentrations below exposure limits.[8]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield with safety glasses.[13]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., butyl rubber).[12][13] Flame-retardant antistatic protective clothing is recommended.[9]

-

Respiratory Protection: If ventilation is inadequate, use an approved supplied-air respirator or a gas mask for organic gases.[7][13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Call a physician or poison center immediately.[8][14]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected skin with plenty of soap and water. Seek immediate medical attention.[8][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[8][14]

-

Ingestion: Rinse mouth immediately and drink plenty of water. Do not induce vomiting. Call a physician or poison center immediately.[8] Be aware that methanol may be fatal or cause blindness if swallowed.[14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a heavy water jet.[8]

-

Specific Hazards: Vapors are heavier than air and may travel along the ground to a source of ignition.[8][15] Vapors may form explosive mixtures with air.[8][15] Hazardous combustion products include carbon monoxide and carbon dioxide.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[8][13]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Do not breathe vapors and avoid contact with the substance. Ensure adequate ventilation and remove all ignition sources.[9][13]

-

Containment and Cleanup: Cover drains to prevent entry into sewers.[8][9] Absorb the spill with a non-combustible absorbent material (e.g., sand, earth, Chemizorb®) and collect it into a suitable container for disposal.[8][9]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1][10]

-

Hazardous Reactions: There is a danger of explosion with strong oxidizers, nitric acid, and perchlorates.[8][16] It can react exothermically with acids and reducing agents.[8][16]

-

Conditions to Avoid: Keep away from heat, flames, sparks, and other ignition sources.[8][15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, alkali metals, and some plastics.[1][10][16]

Experimental Protocol: Preparing an NMR Sample with Methanol-d4

This protocol outlines the standard procedure for preparing a sample for NMR analysis using Methanol-d4, incorporating essential safety measures.

Methodology:

-

Personal Protective Equipment (PPE): Before starting, don appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, and chemical-resistant gloves.

-

Work Area Preparation: Perform all steps within a certified chemical fume hood to ensure proper ventilation.[9]

-

Sample Weighing: Accurately weigh 1-10 mg of the solid analyte directly into a small, clean glass vial.

-

Solvent Addition: Using a clean glass pipette, carefully add approximately 0.6-0.7 mL of Methanol-d4 to the vial. Keep the main solvent container closed when not in use.[13]

-

Dissolution: Securely cap the vial and gently vortex or swirl it until the sample is completely dissolved.

-

Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution from the vial into a clean, dry NMR tube.

-

Capping: Place a cap securely on the NMR tube to prevent spillage and evaporation.

-

Cleanup and Waste Disposal: Dispose of the used pipette, any residual solvent, and the empty vial in the appropriate hazardous waste containers according to institutional guidelines.

-

Final Check: Ensure the exterior of the NMR tube is clean and dry before taking it to the spectrometer. Wash hands thoroughly after completing the procedure.[13]

References

- 1. Methanol-d4 CAS#: 811-98-3 [m.chemicalbook.com]

- 2. Methanol-d4 | 811-98-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Methanol-D4 | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. メタノール-d4、99.8原子%D - 複数サイズ有り [sigmaaldrich.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. carlroth.com [carlroth.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. isotope.com [isotope.com]

- 11. carlroth.com [carlroth.com]

- 12. echemi.com [echemi.com]

- 13. isotope.com [isotope.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. carlroth.com [carlroth.com]

- 16. carlroth.com [carlroth.com]

Navigating the Invisible Threat: A Technical Guide to the Chemical Compatibility of Methanol-d with Common Laboratory Materials

For researchers, scientists, and drug development professionals, ensuring the integrity of experimental setups is paramount. A crucial, yet often overlooked, aspect of this is the chemical compatibility of solvents with the materials they come into contact with. This in-depth technical guide focuses on deuterated methanol (B129727) (Methanol-d, CD3OD), a ubiquitous solvent in nuclear magnetic resonance (NMR) spectroscopy and other sensitive analytical techniques. This document provides a comprehensive overview of its compatibility with a wide array of common laboratory materials, detailed experimental protocols for compatibility testing, and a discussion on the nuances of material selection.

While this compound is chemically very similar to its non-deuterated counterpart, its use in applications demanding high precision necessitates a thorough understanding of its interactions with laboratory equipment. This guide will equip you with the knowledge to prevent contamination, material degradation, and ultimately, ensure the validity of your research.

Understanding Chemical Compatibility

Chemical compatibility refers to the ability of a material to resist degradation, such as swelling, cracking, discoloration, or loss of mechanical properties, when it comes into contact with a specific chemical. In the context of a research laboratory, incompatibility can lead to catastrophic failures, including sample contamination, equipment damage, and safety hazards.

The primary mechanisms of chemical attack on polymers by solvents like methanol include:

-

Swelling and Dissolution: The solvent molecules penetrate the polymer matrix, causing it to swell. In some cases, this can lead to the complete dissolution of the polymer.

-

Plasticization: The solvent can act as a plasticizer, making the material softer and more flexible, which can compromise its structural integrity.

-

Environmental Stress Cracking (ESC): The combination of chemical exposure and mechanical stress can lead to the formation of cracks and premature failure of a material that would otherwise be resistant.

For metals, the primary concern is corrosion, which can be a complex electrochemical process influenced by the presence of contaminants such as water and halides.

Chemical Compatibility of this compound with Common Laboratory Plastics

The following table summarizes the general chemical compatibility of this compound with a range of plastics commonly found in the laboratory. It is important to note that the chemical compatibility of this compound is considered to be virtually identical to that of non-deuterated methanol. Factors such as temperature, exposure duration, and the presence of mechanical stress can significantly impact material performance.[1][2]

| Plastic Material | Abbreviation | Compatibility Rating at 20°C | Notes |

| High-Density Polyethylene | HDPE | Excellent | Generally resistant to alcohols. Long-term exposure, especially under stress or with UV exposure, may lead to crazing.[1][2] |

| Low-Density Polyethylene | LDPE | Good | Similar to HDPE but may be slightly more susceptible to swelling. |

| Polypropylene | PP | Excellent | Offers good resistance to methanol.[3] |

| Polytetrafluoroethylene | PTFE | Excellent | Highly inert and resistant to a wide range of solvents, including methanol. |

| Polyvinyl Chloride | PVC | Excellent (up to 22°C) | Generally resistant at room temperature, but compatibility can decrease at elevated temperatures.[4] |

| Polystyrene | PS | Limited Resistance | Methanol can cause polystyrene to soften, swell, or dissolve.[5][6][7][8] |

| Polycarbonate | PC | Not Recommended | Methanol is known to cause crazing and cracking in polycarbonate. |

| Polyether Ether Ketone | PEEK | Excellent | Exhibits high resistance to a wide range of chemicals, including methanol. |

Disclaimer: This table provides general guidance. It is crucial to perform specific testing for critical applications.

Chemical Compatibility of this compound with Common Laboratory Elastomers

Elastomers are widely used for seals, O-rings, and tubing. Their compatibility with this compound is critical to prevent leaks and contamination. The following table provides a summary of the compatibility of common elastomers with methanol.

| Elastomer Material | Abbreviation | Compatibility Rating | Notes |

| Nitrile Rubber (Buna-N) | NBR | Good to Fair | Some swelling and loss of physical properties may occur.[9] |

| Fluoroelastomer (Viton®) | FKM | Not Recommended | Significant swelling and degradation are common. |

| Ethylene Propylene Diene Monomer | EPDM | Good | Generally shows good resistance to methanol. |

| Silicone | VMQ | Good | Good resistance, but may have poor mechanical properties for some applications.[9] |

| Fluorosilicone | FVMQ | Excellent | Shows little to no effect from methanol exposure.[9] |

| Butyl | IIR | Good | Generally suitable for use with methanol. |

| Perfluoroelastomer (Kalrez®) | FFKM | Excellent | Offers the highest level of chemical resistance among elastomers. |

Chemical Compatibility of this compound with Common Laboratory Metals

This compound is generally compatible with a range of metals commonly used in laboratory equipment. However, the presence of contaminants, especially water and halides, can significantly increase the risk of corrosion.

| Metal | Compatibility Rating | Notes |

| Stainless Steel (304) | Excellent | Generally resistant, but can be susceptible to pitting corrosion in the presence of chlorides.[10][11][12][13] |

| Stainless Steel (316) | Excellent | Offers superior corrosion resistance to 304 stainless steel, especially against chlorides.[4][12][14] |

| Aluminum and Aluminum Alloys | Good to Fair | Can be susceptible to pitting corrosion, especially in the presence of water and chlorides. Anodized aluminum offers better resistance.[15][16][17][18] |

| Copper and Copper Alloys | Fair to Poor | Methanol can cause corrosion of copper and its alloys, often accelerated by the presence of water.[5][19][20][21] |

| Brass (Copper-Zinc Alloy) | Poor | Prone to dezincification and corrosion in the presence of methanol. |

| Zinc | Poor | Readily attacked by methanol. |

| Titanium | Excellent | Highly resistant to corrosion by methanol. |

Experimental Protocols for Chemical Compatibility Testing

For critical applications, it is strongly recommended to perform in-house chemical compatibility testing. The following protocols are based on established ASTM standards and provide a framework for evaluating the compatibility of plastics and elastomers with this compound.

Protocol for Plastics (Based on ASTM D543)[3][10][14][22][23]

This protocol outlines a procedure for determining the resistance of plastics to chemical reagents by observing changes in weight, dimensions, appearance, and mechanical properties.

Materials and Equipment:

-

Test specimens of the plastic material (e.g., tensile bars, disks).

-

This compound (or methanol as a proxy).

-

Immersion containers with tight-fitting lids.

-

Analytical balance (accurate to 0.1 mg).

-

Calipers or micrometer.

-

Constant temperature bath or oven.

-

Tensile testing machine (optional).

Procedure:

-

Specimen Preparation:

-

Prepare at least three test specimens of the plastic material.

-

Clean the specimens with a non-aggressive solvent (e.g., isopropanol) and dry them thoroughly.

-

-

Initial Measurements:

-

Measure the weight of each specimen to the nearest 0.1 mg.

-

Measure the dimensions (length, width, thickness) of each specimen at three different points and calculate the average.

-

Record the initial appearance (color, transparency, surface texture).

-

-

Immersion:

-

Place the specimens in an immersion container and add enough this compound to completely submerge them.

-

Seal the container to prevent evaporation.

-

Place the container in a constant temperature environment (e.g., 23 ± 2 °C) for a specified duration (e.g., 7 days, 30 days).

-

-

Post-Immersion Analysis:

-

After the immersion period, carefully remove the specimens from the solvent.

-

Gently pat the specimens dry with a lint-free cloth.

-

Immediately re-weigh the specimens.

-

Re-measure the dimensions of the specimens.

-

Record any changes in appearance.

-

-

Calculation of Properties:

-

Percent Weight Change: ((W_f - W_i) / W_i) * 100

-

Where W_f is the final weight and W_i is the initial weight.

-

-

Percent Dimensional Change: ((D_f - D_i) / D_i) * 100

-

Where D_f is the final dimension and D_i is the initial dimension.

-

-

-

Mechanical Testing (Optional):

-

Conduct tensile tests on both the exposed and unexposed (control) specimens according to the relevant ASTM standard (e.g., ASTM D638).

-

Compare the tensile strength, elongation at break, and modulus of elasticity.

-

Protocol for Elastomers (Based on ASTM D471)

This protocol is designed to evaluate the effect of liquids on the properties of elastomers.

Materials and Equipment:

-

Test specimens of the elastomer material (e.g., O-rings, sheets).

-

This compound (or methanol).

-

Immersion containers.

-

Analytical balance.

-

Hardness tester (Durometer).

-

Constant temperature bath or oven.

Procedure:

-

Specimen Preparation and Initial Measurements:

-

Prepare at least three specimens.

-

Measure the initial weight, volume (by displacement), and hardness (Shore A or D) of each specimen.

-

-

Immersion:

-

Immerse the specimens in this compound in a sealed container at a specified temperature and for a specified duration.

-

-

Post-Immersion Analysis:

-

After immersion, remove the specimens, cool to room temperature, and lightly blot them dry.

-

Immediately measure the final weight, volume, and hardness.

-

-

Calculation of Property Changes:

-

Calculate the percentage change in weight, volume, and the change in hardness.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for chemical compatibility testing.

Caption: Experimental workflow for testing the chemical compatibility of plastics with this compound.

Caption: Experimental workflow for testing the chemical compatibility of elastomers with this compound.

Conclusion and Best Practices

The selection of appropriate laboratory materials for use with this compound is a critical step in ensuring the accuracy and reliability of experimental data. While this guide provides a comprehensive overview of the chemical compatibility of this compound with a wide range of common laboratory materials, it is essential to remember that these are general guidelines.

Key Takeaways and Best Practices:

-

Always Verify Compatibility: When in doubt, consult manufacturer-provided chemical compatibility charts or, for critical applications, perform your own compatibility testing using the protocols outlined in this guide.

-

Consider All Variables: Temperature, pressure, exposure duration, and mechanical stress can all influence the chemical resistance of a material.

-

Inspect Materials Regularly: Periodically inspect tubing, seals, and containers for any signs of degradation, such as discoloration, cracking, or swelling.

-

Use High-Purity Materials: For sensitive applications like NMR, ensure that the materials used are of high purity to avoid leaching of contaminants into the solvent and sample.

-

Prioritize Inert Materials for Critical Applications: For applications where sample integrity is paramount, prioritize the use of highly inert materials such as PTFE and perfluoroelastomers.

By adhering to these best practices and utilizing the information provided in this guide, researchers can confidently select the appropriate laboratory materials for their work with this compound, thereby safeguarding the integrity of their experiments and contributing to the advancement of science.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. Chemical Compatibility ASTM D543 [intertek.com]

- 4. content.ampp.org [content.ampp.org]

- 5. Study on the Methanol Corrosion of Copper by Electron Diffraction [jstage.jst.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. matestlabs.com [matestlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. The low-temperature corrosion characteristics of alcohol-based fuel combustion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. infinitalab.com [infinitalab.com]

- 15. menens.nl [menens.nl]

- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 17. redalyc.org [redalyc.org]

- 18. scielo.br [scielo.br]

- 19. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 20. australwright.com.au [australwright.com.au]

- 21. corrosion behaviour of copper alloys 1 | Total Materia [totalmateria.com]

The Deuterium Bridge: A Technical Guide to the Discovery and Significance of Deuterated Methanol in Modern Science

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated methanol (B129727) (CD₃OD), an isotopologue of methanol where hydrogen atoms are replaced by deuterium (B1214612), has transitioned from a niche laboratory solvent to a pivotal tool in modern scientific research and pharmaceutical development. Its unique physicochemical properties, stemming from the heavier isotope of hydrogen, have unlocked new potentials in fields ranging from analytical chemistry to drug design. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted significance of deuterated methanol, with a focus on its applications in Nuclear Magnetic Resonance (NMR) spectroscopy and the strategic design of deuterated pharmaceuticals. Detailed experimental protocols, quantitative data comparisons, and visual representations of key processes are presented to equip researchers with a comprehensive understanding of this invaluable molecule.

Discovery and Synthesis of Deuterated Methanol

The scientific journey of deuterated methanol began with the discovery of deuterium itself in 1931 by Harold Urey. The subsequent exploration of isotopic substitution led to the synthesis of various deuterated compounds, including methanol. Early detections of deuterated methanol in interstellar space, such as in the Orion-KL nebula in 1988, have also fueled interest in its formation and cosmic abundance.[1]

Modern synthesis of deuterated methanol is primarily achieved through several methods, each with its own advantages in terms of yield, purity, and scalability. The most common industrial-scale production involves the catalytic reaction of carbon monoxide with deuterium gas.

Experimental Protocol: Catalytic Synthesis of Deuterated Methanol

This protocol outlines a common industrial method for the synthesis of high-purity deuterated methanol.

Materials:

-

Carbon monoxide (CO) gas

-

Deuterium (D₂) gas

-

Nitrogen (N₂) gas (as an inert carrier)

-

Catalyst bed (typically a mixture of copper oxide, zinc oxide, aluminum oxide, and sometimes platinum oxide)[2][3]

-

High-pressure reactor

-

Condenser

-

Separation vessel

-

Rectification column

Procedure:

-

Catalyst Preparation: Prepare the catalyst by mixing copper oxide, zinc oxide, and aluminum oxide in a specified mass ratio (e.g., 5:3:1).[2] This mixture is then packed into the reactor to form a catalyst bed. Inert materials like alumina (B75360) ceramic balls can be mixed with the catalyst to improve gas flow and heat distribution.[3]

-

Gas Mixture Preparation: Prepare a mixed gas feed of deuterium, carbon monoxide, and nitrogen. A typical molar ratio is 2:1:1 (D₂:CO:N₂).[2]

-

Reaction: Introduce the mixed gas into the pre-heated reactor containing the catalyst. The reaction is typically carried out under high pressure (5-7 MPa) and at an elevated temperature (210-290 °C).[3]

-

Condensation: The product gas stream exiting the reactor is passed through a condenser to liquefy the deuterated methanol.

-

Separation and Purification: The condensed liquid is collected in a separation vessel. The crude deuterated methanol is then purified by rectification (distillation) to achieve high isotopic and chemical purity (often >99.8%).[4]

Physicochemical Properties: Methanol vs. Deuterated Methanol

The substitution of hydrogen with deuterium results in subtle but significant changes in the physicochemical properties of methanol. These differences are fundamental to its applications in various scientific domains.

| Property | Methanol (CH₃OH) | Deuterated Methanol (CD₃OD) | Reference |

| Molar Mass ( g/mol ) | 32.04 | 36.07 | [1][5] |

| Boiling Point (°C) | 64.7 | 65.0 | [1] |

| Melting Point (°C) | -97.6 | -98.0 | [1] |

| Density (g/cm³ at 20°C) | 0.792 | 0.888 | [1] |

| Heat Capacity (C) (J K⁻¹ mol⁻¹) | Not specified | 87.9 | [1] |

The Indispensable Role in NMR Spectroscopy

Deuterated methanol is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structures.[6] Its utility stems from several key properties. Firstly, the deuterium nucleus resonates at a much different frequency than protons, rendering the solvent essentially "invisible" in ¹H NMR spectra and preventing the large solvent signal from overwhelming the analyte signals.[7][8] Secondly, the deuterium signal is used by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution spectra.[8]

Experimental Protocol: Sample Preparation for ¹H NMR Spectroscopy using Deuterated Methanol

This protocol provides a general procedure for preparing a sample for ¹H NMR analysis.

Materials:

-

Analyte (solid or liquid)

-

Deuterated Methanol (CD₃OD), NMR grade (>99.8% isotopic purity)

-

NMR tube (5 mm)

-

Vial

-

Pipette

-

Filter (e.g., cotton plug in a Pasteur pipette)

Procedure:

-

Weighing the Analyte: Accurately weigh 5-20 mg of the solid analyte into a clean, dry vial. For liquid samples, use approximately 10-30 µL.[9]

-

Dissolving the Analyte: Add approximately 0.6-0.7 mL of deuterated methanol to the vial.[7][9] Gently swirl or vortex the vial to ensure the analyte is completely dissolved.

-

Filtering the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This can be done by passing the solution through a Pasteur pipette with a small cotton plug.[7][10]

-

Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

-

NMR Data Acquisition: Insert the sample into the NMR spectrometer and follow the instrument's standard operating procedures for locking, shimming, and acquiring the ¹H NMR spectrum.[9]

References

- 1. Deuterated methanol - Wikipedia [en.wikipedia.org]

- 2. CN111116313A - Preparation method of deuterated methanol - Google Patents [patents.google.com]

- 3. CN111116313B - Preparation method of deuterated methanol - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deuterated Solvents — Nanalysis [nanalysis.com]